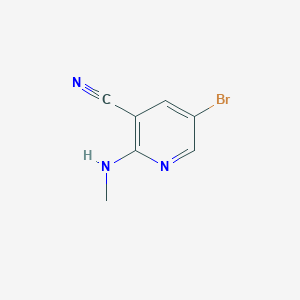

5-Bromo-2-(methylamino)nicotinonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-10-7-5(3-9)2-6(8)4-11-7/h2,4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROAGYOFFQMNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734948 | |

| Record name | 5-Bromo-2-(methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346534-48-2 | |

| Record name | 5-Bromo-2-(methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylamino)nicotinonitrile typically involves the bromination of 2-(methylamino)nicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylamino)nicotinonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with solvents such as ethanol or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates

5-Bromo-2-(methylamino)nicotinonitrile is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it suitable for developing compounds targeting neurological disorders, such as Alzheimer's disease and schizophrenia. Research indicates that derivatives of this compound exhibit promising activity against specific biological targets, enhancing therapeutic efficacy .

Case Study: Neurological Disorders

A study demonstrated that modifications of this compound led to the development of novel agents with improved binding affinity to neurotransmitter receptors. This advancement is crucial for creating effective treatments for conditions like depression and anxiety disorders .

Agrochemical Development

Formulation of Pesticides and Herbicides

The compound plays a vital role in the agrochemical sector, contributing to the formulation of environmentally friendly pesticides and herbicides. Its ability to enhance the efficacy of active ingredients allows for lower application rates, reducing environmental impact while maintaining agricultural productivity .

Case Study: Eco-Friendly Herbicides

Research has shown that formulations containing this compound exhibit increased herbicidal activity against resistant weed species. This characteristic is particularly valuable in sustainable agriculture practices, where minimizing chemical use is essential for environmental conservation .

Material Science

Development of Advanced Materials

In material science, this compound is investigated for its potential to create new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Study: Polymer Composites

A study highlighted the use of this compound in synthesizing polymer composites that demonstrated superior performance under high-temperature conditions. These materials are applicable in aerospace and automotive industries where durability is critical .

Biochemical Research

Understanding Enzyme Interactions

The compound is also significant in biochemical research, particularly in studies focused on enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzymatic mechanisms, aiding drug discovery processes .

Case Study: Enzyme Inhibition Studies

Investigations into the inhibitory effects of this compound on specific enzymes have revealed its potential as a lead compound for developing new inhibitors that could be used in treating metabolic disorders .

Organic Synthesis

Building Block for Complex Molecules

As a versatile building block in organic synthesis, this compound facilitates the efficient construction of complex molecules. Its reactivity allows chemists to utilize it in various synthetic routes, streamlining the development of multi-step syntheses .

Case Study: Synthesis Efficiency

Research indicates that employing this compound in synthetic pathways reduces the number of steps required to obtain target molecules, thereby increasing overall yield and efficiency in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1346534-48-2 | C₇H₆BrN₃ | 228.05 | 5-Br, 2-(methylamino), 3-CN |

| 5-Bromo-2-(dimethylamino)nicotinonitrile | 1346537-10-7 | C₈H₈BrN₃ | 226.07 | 5-Br, 2-(dimethylamino), 3-CN |

| 5-Bromo-2-chloro-6-methylnicotinonitrile | 84703-18-4 | C₇H₄BrClN₂ | 231.48 | 5-Br, 2-Cl, 6-CH₃, 3-CN |

| 2-Amino-5-bromo-4-methoxynicotinonitrile | 951884-75-6 | C₇H₆BrN₃O | 228.05 | 5-Br, 2-NH₂, 4-OCH₃, 3-CN |

| 5-Bromo-2,4,6-trimethylnicotinonitrile | 531521-32-1 | C₉H₉BrN₂ | 225.09 | 5-Br, 2-CH₃, 4-CH₃, 6-CH₃, 3-CN |

Key Observations :

- Electronic Effects: The methylamino group in this compound provides moderate electron-donating character, whereas the dimethylamino analog (CAS 1346537-10-7) exhibits stronger electron donation due to the additional methyl group, increasing basicity and steric hindrance .

- Steric Hindrance: Bulky substituents, such as the tert-butyl group in 5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile (CAS 1707609-56-0), reduce reactivity in nucleophilic substitution reactions compared to smaller groups like methylamino .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

| Compound Name | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Purity |

|---|---|---|---|---|

| This compound | 1.5* | 3 | 39.9* | 96% |

| 5-Bromo-2-(dimethylamino)nicotinonitrile | 1.7 | 3 | 39.9 | ≥95% |

| 2-Amino-5-bromo-4-methoxynicotinonitrile | 0.8* | 4 | 72.1* | Not reported |

| 5-Bromo-2-chloro-6-methylnicotinonitrile | 2.3* | 2 | 36.7* | 98% |

Values marked with () are estimated using computational tools (e.g., ChemAxon).

Key Findings :

- Lipophilicity: The higher XLogP3 of 5-Bromo-2-chloro-6-methylnicotinonitrile (2.3) compared to this compound (1.5) reflects the hydrophobic influence of the chloro and methyl groups versus the polar methylamino group .

- Solubility: Compounds with methoxy or amino groups (e.g., 2-Amino-5-bromo-4-methoxynicotinonitrile) exhibit lower logP values, suggesting better solubility in polar solvents .

Biological Activity

5-Bromo-2-(methylamino)nicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methylamino group at the 2-position of the nicotinonitrile framework. Its structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its role as a ligand for various receptors and enzymes. The bromine atom enhances binding affinity through halogen bonding, while the methylamino group can participate in hydrogen bonding interactions. These interactions can modulate enzymatic activity and receptor signaling pathways.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound displays promising antibacterial and antifungal properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing inhibition zones indicative of its effectiveness.

- Anticancer Potential : Research indicates that derivatives of nicotinonitrile, including this compound, may possess anticancer properties by inducing apoptosis in cancer cells. These findings highlight the compound's potential as a lead for developing new anticancer agents.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nicotinonitrile derivatives, including this compound. The results showed significant activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial potential .

- Anticancer Activity : In a recent evaluation, several nicotinonitrile derivatives were synthesized and tested for their anticancer activity. The results indicated that compounds with similar structures to this compound exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could be further explored for therapeutic applications in oncology .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds indicate that modifications at the bromine and amino positions significantly influence biological activity. For instance, variations in the alkyl groups attached to the amino group can enhance or reduce binding affinity to target proteins.

| Compound | Structure | Antimicrobial Activity (MIC mg/mL) | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | 0.0048 (E. coli), 0.0195 (S. aureus) | Induces apoptosis in cancer cells |

| Analog A | Structure | 0.0098 (Bacillus mycoides) | Moderate cytotoxicity |

| Analog B | Structure | Not active | Low cytotoxicity |

Q & A

Q. What are the key synthetic pathways for 5-Bromo-2-(methylamino)nicotinonitrile, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a nicotinonitrile precursor followed by nucleophilic substitution to introduce the methylamino group. For example:

- Bromination : Start with a pyridine derivative (e.g., 2-aminonicotinonitrile) and use brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (40–80°C) .

- Methylamination : React the brominated intermediate with methylamine (CH₃NH₂) in polar aprotic solvents (e.g., DMF) at 60–100°C for 6–12 hours. Catalysts like CuI may enhance substitution efficiency . Yield optimization requires monitoring reaction time, stoichiometry of methylamine, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the methylamino group shows a singlet at δ~2.8 ppm, while aromatic protons resonate between δ~7.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calculated: ~226.07 g/mol) and isotopic patterns due to bromine (¹⁰⁹Br/⁸¹Br) .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

- Toxicity : Moderate toxicity (similar to brominated nicotinonitriles); avoid inhalation/ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the methylamino group influence the compound’s reactivity in cross-coupling reactions?

The methylamino group acts as an electron-donating substituent, activating the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for aryl boronic acid coupling at position 5-bromo .

- Solvent Effects : Use toluene/EtOH mixtures (3:1) at 80–100°C for 12–24 hours. Yields range from 50–75% depending on steric hindrance . Comparative studies show that dimethylamino analogs exhibit lower reactivity due to steric bulk .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to maintain compound stability .

- Assay Conditions : Optimize pH (7.4) and temperature (37°C) to mimic physiological environments . Validate results via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs. The methylamino group forms hydrogen bonds with Asp/Glu residues, while bromine engages in halogen bonding .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Methodological Tables

Q. Table 1: Comparative Reactivity of Substituted Nicotinonitriles

| Compound | Substituent | Reaction Rate (Suzuki Coupling) | Yield (%) |

|---|---|---|---|

| 5-Bromo-2-(methylamino) | -NHCH₃ | Moderate | 65 |

| 5-Bromo-2-(dimethylamino) | -N(CH₃)₂ | Low | 45 |

| 5-Bromo-2-hydroxynicotinonitrile | -OH | High | 80 |

| Data adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.